molecular formula C8H5BrO2 B1281866 4-Bromophthalaldehyde CAS No. 13209-32-0

4-Bromophthalaldehyde

Cat. No. B1281866
CAS RN: 13209-32-0
M. Wt: 213.03 g/mol
InChI Key: OJHBLBWMMQBLFD-UHFFFAOYSA-N
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Description

4-Bromophthalaldehyde is a chemical compound that serves as a key intermediate in the synthesis of various polymers and organic molecules. It is characterized by the presence of a bromine atom attached to the benzene ring of phthalaldehyde, which makes it a useful building block in organic synthesis due to its reactivity.

Synthesis Analysis

The synthesis of derivatives of 4-bromophthalaldehyde involves condensation reactions with aromatic aminophenols to produce Schiff base monomers, which are then converted to polyphenol derivatives through oxidative polycondensation reactions in an aqueous alkaline medium . Another synthesis route involves the condensation of 4-bromobenzoic hydrazide with 2,4-dihydroxy benzaldehyde to produce a novel hydrazone Schiff base compound . Additionally, 4-bromophthalaldehyde can be synthesized by reacting 4-bromoacetophenone with N,N-dimethyl benzaldehyde in the presence of sodium hydroxide .

Molecular Structure Analysis

The molecular structure of compounds derived from 4-bromophthalaldehyde has been investigated using various techniques. Single crystal X-ray diffraction (XRD) studies reveal that these compounds can crystallize in different systems, such as monoclinic, with various space groups . Vibrational spectroscopic studies, including FT-IR and FT-Raman, along with density functional theory (DFT) calculations, have been used to confirm the structures .

Chemical Reactions Analysis

4-Bromophthalaldehyde and its derivatives undergo various chemical reactions. For instance, the synthesized Schiff base monomers can be polymerized, and their electrochemical oxidation-reduction characteristics can be determined using cyclic voltammetry . The bromine atom in the compound also allows for further functionalization through reactions such as bromination, esterification, and the formation of hydrazone Schiff bases .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromophthalaldehyde derivatives have been characterized by different analytical techniques. Solubility tests, thermal analysis (TG-DTA, DSC), and size-exclusion chromatography (SEC) are used to determine the physical properties . The optical and electrochemical properties are investigated through UV-Vis measurements, fluorescence analyses, and cyclic voltammetry . The introduction of electron-donating groups has been shown to affect these properties significantly . Additionally, the synthesis of di-iso-octyl 4-bromophthalate from 4-bromophthalic anhydride has been optimized, and the product's structure confirmed through NMR analysis .

Scientific Research Applications

Field: Polymer Science

  • Method : 4-Bromophthalaldehyde can be used in the synthesis of Poly(phthalaldehyde), a metastable stimuli-responsive polymer . The polymerization of o-phthalaldehyde, which can be substituted with a 4-bromo group, is usually carried out using living polymerization methods .
  • Results : Poly(phthalaldehyde) has garnered significant attention due to its ease of synthesis and outstanding transient and mechanical properties . It has been exploited for a variety of applications including sensing, drug delivery, and EUV lithography .

Field: Photolithography

  • Method : Researchers have found that polyphthalaldehydes bearing 4-bromo substitution exhibited higher thermal degradation temperatures than unsubstituted PPA, making them more suitable for photolithographic applications .
  • Results : The 4-bromo substitution improves the thermal stability of the polymer, making it more suitable for use in photolithographic processes .

Field: Drug Delivery

  • Method : PPA’s unique properties, such as its ease of synthesis and outstanding transient and mechanical properties, make it an excellent candidate for drug delivery systems .
  • Results : The polymer can be designed to degrade and release drugs in response to specific stimuli, making it a promising material for targeted drug delivery .

Field: Sensing

  • Method : PPA can be used in sensing applications due to its ability to depolymerize in response to specific stimuli .
  • Results : This property allows the polymer to act as a sensor, changing its properties in response to environmental changes .

Field: Material Science

  • Method : The unique properties of PPA, such as its ease of synthesis and outstanding transient and mechanical properties, make it an excellent candidate for the development of novel responsive materials .
  • Results : The polymer can be designed to change its properties in response to specific stimuli, making it a promising material for the development of responsive materials .

Field: Chemical Synthesis

  • Method : 4-Bromophthalaldehyde can be used as a starting material in the synthesis of other chemicals .
  • Results : The bromine atom in 4-Bromophthalaldehyde can act as a good leaving group, allowing it to be replaced by other groups in a substitution reaction .

Safety And Hazards

The safety data sheet for 4-Bromophthalaldehyde indicates that it can cause severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and wear protective clothing and eye protection .

properties

IUPAC Name

4-bromophthalaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJHBLBWMMQBLFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80532238
Record name 4-Bromobenzene-1,2-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80532238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromophthalaldehyde

CAS RN

13209-32-0
Record name 4-Bromobenzene-1,2-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80532238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
HR Pan, XR Wang, CX Yan, ZX Sun… - Organic & Biomolecular …, 2011 - pubs.rsc.org
… This has been exemplified by the reaction of carbenes 2 with 4-bromophthalaldehyde 3e and DMAD, which produced two cis-configured azepines 5 and 7, along with two trans-…
Number of citations: 20 pubs.rsc.org
F Wang, CE Diesendruck - Macromolecular rapid …, 2018 - Wiley Online Library
o‐Phthalaldehyde is, to this day, the only aromatic aldehyde that can be homopolymerized through chain‐growth polymerization. The product, polyphthalaldehyde (PPA), is a brittle …
Number of citations: 42 onlinelibrary.wiley.com
Y Cheng, JH Peng, YJ Li, XY Shi… - The Journal of Organic …, 2011 - ACS Publications
… According to the 1 H NMR spectra of the mixture of isomeric pivalates 6, 4-bromophthalaldehyde 1h produced four isomeric products 5h-I, 5h-II, 5h-III, and 5h-IV in 45%, 21%, 18%, and …
Number of citations: 49 pubs.acs.org
H Ito, M Ueda, R Schwalm - Journal of Vacuum Science & Technology …, 1988 - pubs.aip.org
… Furthermore, although the cationically obtained PP A, PCP A, and poly(4-bromophthalaldehyde) (PBPA) are as stable thermallyas the anionically obtained PSPA, the cationically ob…
Number of citations: 60 pubs.aip.org
JA Kaitz, CE Diesendruck, JS Moore - Journal of the American …, 2013 - ACS Publications
… One could imagine mixing cPPA, or linear PPA, with a second similar polymer such as poly(4-bromophthalaldehyde) (17) to arrive at a completely intermixed, cyclic copolymer where …
Number of citations: 126 pubs.acs.org
H Ito, R Schwalm - Journal of The Electrochemical Society, 1989 - iopscience.iop.org
Poly (4‐chloro and bromophthalaldehydes) sensitized with triphenylsulfonium hexafluoroantimonate develop to the substrate upon postbaking at> 100 C for 1 min after exposure to less …
Number of citations: 56 iopscience.iop.org
ACA D'Hollander, NJ Westwood - Tetrahedron, 2018 - Elsevier
… A mixture of 21c and 22c was synthesised according to general procedure B using 4-bromophthalaldehyde (20c, 1.0 equiv., 15 mg, 0.070 mmol) and alanine (16, 1.2 equiv., 8 mg, 0.084 …
Number of citations: 13 www.sciencedirect.com
RE Yardley, AR Kenaree, ER Gillies - Macromolecules, 2019 - ACS Publications
… Ito and co-workers used BF 3 ·OEt 2 for the polymerization of o-PA derivatives including 4-chlorophthalaldehyde, 4-bromophthalaldehyde, and 4-trimethylsilylphthalaldehyde affording …
Number of citations: 108 pubs.acs.org
JA Kaitz - 2015 - search.proquest.com
… One could imagine mixing cPPA, or linear PPA, with a second similar polymer such as poly(4-bromophthalaldehyde)17 to arrive at a completely intermixed, cyclic copolymer where the …
Number of citations: 3 search.proquest.com
EM NEWMAN - 1979 - search.proquest.com
Among the many classes of compounds which have shown antineoplastic activity in tumor-bearing nice at least three contain aldehyde functional groups. These are the polycarbonyl …
Number of citations: 2 search.proquest.com

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